molecular formula C29H50O2 B12061762 alpha-Vitamin E-13C3

alpha-Vitamin E-13C3

Cat. No.: B12061762
M. Wt: 433.7 g/mol
InChI Key: GVJHHUAWPYXKBD-QCGFVVDUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Vitamin E-13C3 involves the incorporation of carbon-13 isotopes into the alpha-tocopherol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of alpha-tocopherol. One common method involves the use of labeled phytol as a precursor, which is then converted into alpha-tocopherol through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale cultivation of plants or microorganisms that have been genetically engineered to incorporate carbon-13 isotopes into their metabolic pathways. This approach allows for the efficient production of labeled alpha-tocopherol in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Alpha-Vitamin E-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As an antioxidant, it primarily participates in redox reactions, where it donates electrons to neutralize free radicals .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced forms of the compound. For example, during oxidation, alpha-tocopherol is converted into alpha-tocopherol quinone, while reduction reactions can regenerate the active alpha-tocopherol from its oxidized form .

Properties

Molecular Formula

C29H50O2

Molecular Weight

433.7 g/mol

IUPAC Name

2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1

InChI Key

GVJHHUAWPYXKBD-QCGFVVDUSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C)CCCC(C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

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